Precision Engineering in Linker Design: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Alcohol
Precision Engineering in Linker Design: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Alcohol
Executive Summary
In the realm of heterobifunctional linker design—specifically for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the "Goldilocks" zone of physicochemical properties is elusive. Pure polyethylene glycol (PEG) chains often suffer from poor permeability, while alkyl chains can lead to solubility issues.[]
1,1,1-Trifluoroethyl-PEG5-Alcohol (TF-PEG5-OH) represents a strategic hybrid. By capping one end of a PEG5 chain with a trifluoroethyl (
Part 1: Molecular Architecture & Physicochemical Profile
Structural Specifications
At its core, TF-PEG5-OH is a discrete (monodisperse) PEG derivative.[2] Unlike polydisperse PEGs, the "PEG5" designation here refers to a precise molecular weight, ensuring batch-to-batch reproducibility in biological assays.
| Property | Data |
| Chemical Name | 1,1,1-Trifluoroethyl-PEG5-Alcohol |
| CAS Number | 1807512-41-9 |
| Molecular Formula | |
| Molecular Weight | ~320.3 g/mol (varies slightly by specific EO definition, typically ~276-350 range depending on vendor nomenclature of "PEG5") |
| Terminal A | 1,1,1-Trifluoroethyl ( |
| Terminal B | Primary Alcohol ( |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol, Water |
| Appearance | Colorless to light yellow oil |
The Fluorine Effect: Why ?
The substitution of a terminal methyl group (
-
Metabolic Stability: The
bond is the strongest single bond in organic chemistry (~485 kJ/mol).[3] The group blocks cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for standard methoxy-PEG (mPEG) ends. -
Lipophilicity Modulation: While PEG is hydrophilic, the
moiety is hydrophobic. This amphiphilic nature helps PROTACs cross cell membranes more effectively than pure PEG chains. -
Electronic Withdrawal: The strong electronegativity of fluorine pulls electron density through the
-framework. This lowers the of the adjacent methylene protons ( ), making them distinct in NMR but generally stable to basic conditions used in standard couplings.
19F NMR Utility
The
Part 2: Visualization of Logic & Workflow
The following diagram illustrates the structure-property relationships and the logical workflow for utilizing this linker in drug discovery.
Caption: Figure 1. Decomposition of 1,1,1-Trifluoroethyl-PEG5-Alcohol into functional units and their downstream utility.
Part 3: Experimental Protocols (Synthesis & Activation)
Protocol 1: Activation to Trifluoroethyl-PEG5-Tosylate
Objective: Convert the inert -OH into a good leaving group for subsequent amine or phenol coupling.
Reagents:
-
1,1,1-Trifluoroethyl-PEG5-Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Setup: Dissolve TF-PEG5-OH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. This prevents side reactions and controls the exotherm.
-
Addition: Add TEA followed by the slow addition of TsCl.
-
Scientist's Note: If using TsCl, ensure it is fresh/recrystallized. Old TsCl contains TsOH which complicates purification.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.
-
Workup: Wash with 1M HCl (to remove amine), then saturated
, then brine. Dry over . -
Purification: Flash chromatography is usually required to remove excess TsCl.
Protocol 2: Conjugation to a Ligand (e.g., Phenol derivative)
Objective: Link the PEG chain to a Warhead or E3 Ligase ligand.
Reagents:
-
Target Ligand (with Phenol/Amine) (1.0 eq)
-
TF-PEG5-Tosylate (from Protocol 1) (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF or Acetonitrile
Methodology:
-
Solvation: Dissolve the Target Ligand in DMF.
-
Base: Add
. Stir for 15 mins to generate the phenoxide/anion. -
Coupling: Add TF-PEG5-Tosylate. Heat to 60–80°C.
-
Causality: The Tosylate is a good leaving group, but PEG chains can coil. Heat provides the kinetic energy to overcome steric hindrance and unravel the PEG for attack.
-
-
Validation: Monitor disappearance of the Tosylate by LC-MS.
Part 4: Applications in Drug Discovery[6]
PROTAC Linker Design
In PROTACs, the linker is not a passive connector; it determines the ternary complex stability.[4]
-
Permeability: Standard PEG linkers are hydrophilic but poorly permeable. The
terminus of TF-PEG5-OH increases the (lipophilicity), potentially improving oral bioavailability. -
Conformation: The dipole of the
group can induce specific conformations in the PEG chain, distinct from methyl-capped PEGs, potentially altering the orientation of the E3 ligase relative to the target protein.
19F NMR Screening (Spy Molecule)
Because the
-
Experiment: Incubate TF-PEG5-Conjugate with microsomes.
-
Readout: Monitor the decay of the -74 ppm signal (intact linker) vs. the appearance of new signals. If the signal remains constant, the linker is metabolically stable.
